molecular formula C9H15NO2 B14301031 N-methoxy-N-methylcyclohex-3-ene-1-carboxamide CAS No. 113489-32-0

N-methoxy-N-methylcyclohex-3-ene-1-carboxamide

Cat. No.: B14301031
CAS No.: 113489-32-0
M. Wt: 169.22 g/mol
InChI Key: DSMBTHGXAOKDJZ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylcyclohex-3-ene-1-carboxamide is a cyclohexene-derived carboxamide characterized by methoxy and methyl substituents on the nitrogen atom. Carboxamides with cyclohexene backbones are widely studied for their reactivity in cross-coupling reactions and applications in medicinal chemistry. The presence of electron-donating methoxy and methyl groups on the nitrogen may influence its electronic properties, solubility, and catalytic utility compared to other derivatives.

Properties

IUPAC Name

N-methoxy-N-methylcyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMBTHGXAOKDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC=CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554914
Record name N-Methoxy-N-methylcyclohex-3-ene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113489-32-0
Record name N-Methoxy-N-methylcyclohex-3-ene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methylcyclohex-3-ene-1-carboxamide typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylcyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methoxy-N-methylcyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Bromo-substituted analog () : Bromine at the 2-position facilitates palladium-catalyzed cross-coupling, as demonstrated in Heck reactions yielding tetrahydrophenanthridones in >90% efficiency.
  • Hydroxyethyl derivative () : The polar hydroxyethyl group enhances hydrophilicity, contrasting with the methoxy group’s moderate polarity.

Common Pathways

  • N-Alkylation : Methyl iodide is frequently used to introduce N-methyl groups, as seen in the synthesis of 2-bromo-N-methyl-N-phenylcyclohexene-carboxamide (NaH/DMF, 30 min, 92% yield) .
  • Carboxylic Acid Activation : Oxalyl chloride and DMF convert carboxylic acids to reactive acyl chlorides, enabling amide bond formation with amines .

Unique Steps for Target Compound

While direct synthesis data for this compound are lacking, methoxy groups are typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, hydroxyethyl analogs () may require protection/deprotection strategies to install methoxy groups.

Reactivity in Catalytic Reactions

  • Heck Reactions: Bromo-substituted analogs (e.g., compound 4 in ) react with Pd(OAc)₂, DPPP, and Bu₃P to form tetrahydrophenanthridones in >90% yield.
  • Steric Effects : Bulky substituents (e.g., 1,3-dimethyl in ) could hinder catalytic cycles compared to less substituted derivatives.

Physical Properties

Compound Melting Point (°C) Solubility Trends Reference ID
2-Bromo-N-methyl-N-phenylcarboxamide 102–103.5 Soluble in CH₂Cl₂, ether
N-(2-Hydroxyethyl)carboxamide Not reported High in polar solvents (e.g., H₂O)
N,N,1,3-Tetramethylcarboxamide Not reported Likely low in aqueous media

Inferences for Target Compound :

  • The methoxy group may increase solubility in alcohols or acetone relative to methyl-substituted analogs.
  • Melting points are expected to be lower than brominated derivatives due to reduced crystallinity.

Biological Activity

N-methoxy-N-methylcyclohex-3-ene-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexene structure with a methoxy and methyl group, contributing to its unique chemical properties. The compound's molecular formula is C8H13NOC_8H_{13}NO .

Biological Activities

1. Mechanism of Action
The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. Although the precise mechanisms are still under investigation, preliminary studies suggest that the compound may modulate enzyme activities or interact with receptor sites due to its structural features .

2. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, certain derivatives have shown efficacy against various Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 12.50 μg/mL .

3. Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can inhibit the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For example, compounds derived from similar structural frameworks have shown IC50 values for iNOS inhibition around 8.1 μM .

4. Cytotoxicity
Cytotoxic effects have been observed in cancer cell lines, indicating potential anti-cancer properties. Certain analogs have displayed IC50 values ranging from 0.066 to 15 μM against various cancer cell lines, suggesting that this compound may also possess cytotoxic activity .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound derivatives found significant activity against pathogenic bacteria. The derivatives were tested against a panel of bacterial strains, revealing that several exhibited promising antimicrobial properties.

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus0.39
Compound BMethicillin-resistant S. aureus12.50

Study 2: Anti-inflammatory Properties

In another study focused on anti-inflammatory effects, derivatives were tested in murine models for their ability to reduce inflammation markers.

CompoundiNOS Inhibition IC50 (μM)COX-2 Inhibition IC50 (μM)
Compound C8.116.6
Compound D21.7Not reported

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